3-(Trifluoromethyl)-4-(1,2,4-oxadiazol-3-yl)benzaldehyde
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Overview
Description
3-(Trifluoromethyl)-4-(1,2,4-oxadiazol-3-yl)benzaldehyde is a chemical compound that features a trifluoromethyl group, an oxadiazole ring, and a benzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)-4-(1,2,4-oxadiazol-3-yl)benzaldehyde typically involves the formation of the oxadiazole ring followed by the introduction of the trifluoromethyl group and the benzaldehyde moiety. One common method involves the cyclization of appropriate precursors under specific conditions to form the oxadiazole ring. The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide. The benzaldehyde moiety is typically introduced through formylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)-4-(1,2,4-oxadiazol-3-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to substitute the trifluoromethyl group.
Major Products Formed
Oxidation: Formation of 3-(Trifluoromethyl)-4-(1,2,4-oxadiazol-3-yl)benzoic acid.
Reduction: Formation of 3-(Trifluoromethyl)-4-(1,2,4-oxadiazol-3-yl)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Trifluoromethyl)-4-(1,2,4-oxadiazol-3-yl)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents due to its unique structural features.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme interactions or receptor binding.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)-4-(1,2,4-oxadiazol-3-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The oxadiazole ring can participate in hydrogen bonding and other interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)-4-(1,2,4-oxadiazol-3-yl)benzoic acid
- 3-(Trifluoromethyl)-4-(1,2,4-oxadiazol-3-yl)benzyl alcohol
- 3-(Trifluoromethyl)-4-(1,2,4-oxadiazol-3-yl)benzylamine
Uniqueness
3-(Trifluoromethyl)-4-(1,2,4-oxadiazol-3-yl)benzaldehyde is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C10H5F3N2O2 |
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Molecular Weight |
242.15 g/mol |
IUPAC Name |
4-(1,2,4-oxadiazol-3-yl)-3-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C10H5F3N2O2/c11-10(12,13)8-3-6(4-16)1-2-7(8)9-14-5-17-15-9/h1-5H |
InChI Key |
LBHILRGEZJCRQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C=O)C(F)(F)F)C2=NOC=N2 |
Origin of Product |
United States |
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